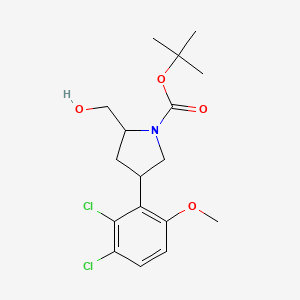
tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the dichloro-methoxy phenyl group: This step might involve electrophilic aromatic substitution reactions.
Hydroxymethylation: Introduction of the hydroxymethyl group can be done using formaldehyde or other suitable reagents.
tert-Butyl protection: The carboxylate group is often protected using tert-butyl groups to prevent unwanted reactions during synthesis.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up reactions.
Temperature and Pressure Control: Optimizing temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxymethyl group.
Reduction: Reduction reactions could target the dichloro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its ability to bind to biological receptors.
Medicine
Pharmaceuticals: Potential use in the development of new drugs.
Therapeutic Agents: Explored for its therapeutic properties in treating various diseases.
Industry
Chemical Manufacturing: Used in the production of other chemicals.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl (2S,4R)-4-(2,3-dichloro-6-methoxy-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Receptor Interaction: Binding to receptors and modulating their activity.
Pathway Modulation: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2S,4R)-4-(phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-butyl (2S,4R)-4-(2,3-dichloro-phenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
- Functional Groups : The presence of the dichloro and methoxy groups might confer unique chemical properties.
- Biological Activity : Differences in biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H23Cl2NO4 |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
tert-butyl 4-(2,3-dichloro-6-methoxyphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23Cl2NO4/c1-17(2,3)24-16(22)20-8-10(7-11(20)9-21)14-13(23-4)6-5-12(18)15(14)19/h5-6,10-11,21H,7-9H2,1-4H3 |
InChI Key |
DLZPQIYCGAVHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C2=C(C=CC(=C2Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















